molecular formula C9H10O2 B13414332 Methyl 2-Phenylacetate-d2

Methyl 2-Phenylacetate-d2

Cat. No.: B13414332
M. Wt: 152.19 g/mol
InChI Key: CRZQGDNQQAALAY-RJSZUWSASA-N
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Description

Methyl 2-Phenylacetate-d2: is a deuterated derivative of methyl phenylacetate, an organic compound that is the methyl ester of phenylacetic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless liquid with a strong odor similar to honey. It is slightly soluble in water but soluble in most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-Phenylacetate-d2 can be synthesized through the esterification of phenylacetic acid-d2 with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then subjected to various purification steps, including distillation and chromatography, to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Phenylacetate-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-Phenylacetate-d2 has several scientific research applications, including:

    Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the synthesis of deuterated compounds for various industrial applications

Mechanism of Action

The mechanism of action of methyl 2-phenylacetate-d2 involves its interaction with molecular targets through its ester functional group. In biological systems, it can undergo hydrolysis to release phenylacetic acid-d2, which can then participate in various metabolic pathways. The deuterium atoms in the compound provide a unique advantage in tracing and studying these pathways due to their distinct NMR signals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The deuterium labeling allows for precise tracking and analysis of chemical and biological processes, providing insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C9H10O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 2,2-dideuterio-2-phenylacetate

InChI

InChI=1S/C9H10O2/c1-11-9(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3/i7D2

InChI Key

CRZQGDNQQAALAY-RJSZUWSASA-N

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)C(=O)OC

Canonical SMILES

COC(=O)CC1=CC=CC=C1

Origin of Product

United States

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